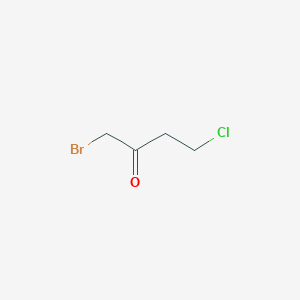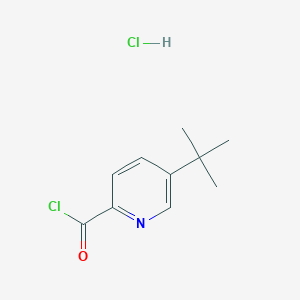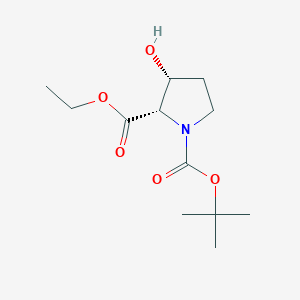![molecular formula C20H21N3O3S B12274737 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a sulfonamide group, along with a pyrazole moiety, making it a subject of study in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the sulfonamide group. The pyrazole moiety is then attached through a series of coupling reactions. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the benzofuran and pyrazole moieties contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: A simple aromatic compound with a hydroxyl group, used in fragrances and as a precursor in organic synthesis.
p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group, enhancing its reactivity.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various bioactive compounds.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, sulfonamide group, and pyrazole moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler aromatic compounds.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-23-14-18(13-21-23)16-4-2-15(3-5-16)8-10-22-27(24,25)19-6-7-20-17(12-19)9-11-26-20/h2-7,12-14,22H,8-11H2,1H3 |
Clave InChI |
FPBCJMAFYIHBPS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


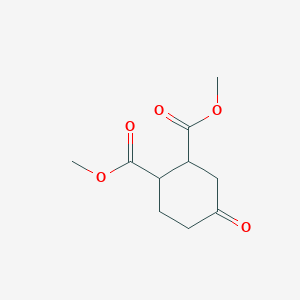
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
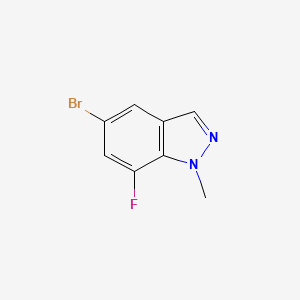
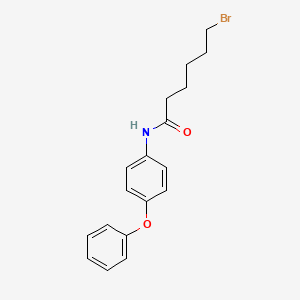
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

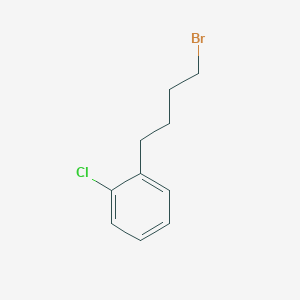
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)
